2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

PIKfyve Kinase Inhibition SAR

Acquire 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone as a structurally characterized, weakly active PIKfyve inhibitor (IC50 in the micromolar range). It is an ideal negative control for high-throughput screening, setting a clear baseline for novel hit identification, and serves as a patentably distinct scaffold for fragment-based drug design or SAR exploration programs. Its unique position on the potency spectrum fills a critical window for mechanistic studies.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2034476-50-9
Cat. No. B2930130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
CAS2034476-50-9
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C18H21N3O4/c1-23-15-6-2-3-7-16(15)24-12-18(22)21-10-4-5-14(11-21)25-17-8-9-19-13-20-17/h2-3,6-9,13-14H,4-5,10-12H2,1H3
InChIKeyGEFFGAYYKBYNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034476-50-9): A Structurally Distinct PIKfyve Tool Compound


2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034476-50-9) is a synthetic small molecule featuring a pyrimidinyloxy-piperidine core linked to a methoxyphenoxy ethanone moiety [1]. It has been disclosed as an example compound within a patent family assigned to Kineta Inc., which claims PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) inhibitors for the treatment of neurological and other disorders [2]. Biochemical profiling in patent assays reveals it acts as a weak inhibitor of PIKfyve, a characteristic that distinguishes it from the potent, low-nanomolar inhibitors typically pursued in this chemical class [3].

Procurement Risk: Why a Generic PIKfyve Inhibitor Cannot Replace 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in Specific Research Contexts


The PIKfyve inhibitor chemical space is dominated by highly potent compounds with IC50 values below 100 nM, often optimized for maximal target engagement [1]. Simply substituting any potent PIKfyve inhibitor, such as Apilimod (IC50 640 nM) or advanced leads with IC50 values of 1-32 nM, for the subject compound would be scientifically inappropriate when the experimental objective requires a structurally characterized, weakly active control or a starting scaffold where potency is intentionally attenuated [2]. The 2-(2-methoxyphenoxy) substituent on the piperidinyl-ethanone core creates a distinct structure-activity relationship (SAR) profile, resulting in micromolar potency, which is quantitatively distinct from the nanomolar potency of its closest patented analogs [3]. This large potency difference means that experimental outcomes, particularly those exploring concentration-dependent effects or off-target liability windows, cannot be replicated by a simple in-class substitution without rigorous recharacterization.

Quantitative Differentiation Guide for 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034476-50-9)


PIKfyve Biochemical Potency: Micromolar Activity vs. Potent Nanomolar In-Class Analogs

In a head-to-head comparison within the same patent family and using the same biochemical assay, the target compound exhibits markedly weaker PIKfyve inhibition (IC50 5,750-10,000 nM) compared to the most potent disclosed analog (IC50 1 nM), a difference of over 5,000-fold [1][2]. This places the compound in a distinct potency class suitable for applications where strong PIKfyve engagement is not desired, such as an inactive control in SAR studies.

PIKfyve Kinase Inhibition SAR

Distinct Potency Profile vs. Reference Inhibitor Apilimod

The compound is approximately 9-fold to 16-fold less potent than the clinical-stage PIKfyve inhibitor Apilimod (IC50 640 nM) when tested in the same biochemical assay format [1][2]. While both are significantly less potent than the series' leading compounds, this specific potency gap confirms the target compound represents a unique intermediate potency rung on the SAR ladder within published PIKfyve inhibitors.

PIKfyve Benchmarking Tool Compound

Structural Differentiation: 2-Methoxyphenoxy Substituent vs. Common Benzyloxy and Phenyl Analogs

The defining structural feature of the target compound is the 2-methoxyphenoxy group attached to the ethanone linker. This is a key differentiator from the closest disclosed analogs, which possess benzyloxy or phenyl substituents at this position [1]. While quantitative bioactivity data for those exact analogs in the same assay were not found, the general class trend indicates that replacing the methoxyphenoxy group can shift PIKfyve IC50 values by orders of magnitude, from 1 nM to over 10,000 nM [2]. This structure implies a unique intellectual property and SAR landscape.

Medicinal Chemistry Scaffold Hopping IP Position

Status as a Documented, Weak Inhibitor Provides a Validated Negative Control Tool

The compound's confirmed weak PIKfyve activity (IC50 5.75-10 µM), measured in a standardized kinase assay, directly supports its role as a negative control or an 'inactive' comparator in experiments where potent PIKfyve inhibition is the readout [1]. This is a meaningful scientific position not occupied by either the highly potent leads (IC50 <50 nM) or the completely untested structural analogs, thus providing a unique evidence-based experimental tool.

Assay Development Negative Control Probe Selectivity

Purity and Identity Documentation: A Prerequisite for Reproducible Procurement

Commercial sources list the compound's typical purity as 95% (molecular formula C18H21N3O4, molecular weight 343.38 g/mol), a standard benchmark for research-grade compounds . For procurement, this documentation is a baseline differentiator against custom-synthesized material of unknown quality and a prerequisite for reproducibility in biological assays.

Analytical Chemistry Quality Control Reproducibility

High-Value Application Scenarios for 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034476-50-9)


SAR Fingerprinting: A Validated Weak-Binder for Fragment Growth or Scaffold Hopping Campaigns

The compound's defined micromolar PIKfyve IC50 makes it an ideal structural starting point for fragment-based drug design or scaffold hopping projects aimed at improving potency. Its weak activity provides a clean baseline, ensuring that any added functional group's impact on potency can be directly attributed to the medicinal chemistry modification. This contrasts with using a highly potent lead, where small alterations can saturate assays and mask SAR [1].

Assay Development: A Documented, Potency-Verified Negative Control for High-Throughput Screening

For high-throughput screening (HTS) campaigns targeting PIKfyve, the compound serves as a verified negative control with a quantifiable low-level inhibition signal. Its IC50 of 5,750-10,000 nM ensures it falls well above typical hit calling thresholds, confirming assay sensitivity and setting a clear baseline against which novel hits with sub-micromolar activity can be benchmarked [1][2].

IP-Focused Chemical Probe Procurement: Securing a Structurally Distinct Inhibitor for Freedom-to-Operate

Organizations building a proprietary PIKfyve inhibitor program can acquire this compound as an example of a patentably distinct chemical space. Its 2-methoxyphenoxy substituent represents a departure from the more common benzyloxy and phenyl variants in the primary patent claims, offering a starting point for exploring novel SAR landscapes without direct infringement on the most crowded IP territory [3].

Mechanistic Concentration-Response Studies: Bridging the Potency Gap Between Inactive and Active PIKfyve Inhibitors

The compound's unique position on the PIKfyve inhibition potency spectrum, situated between the clinical candidate Apilimod (IC50 640 nM) and completely inactive compounds, allows it to fill a specific concentration-response window. This is critical for mechanistic studies aiming to correlate the degree of PIKfyve inhibition with downstream cellular phenotypes, such as endosomal vesicle enlargement or autophagic flux, without triggering a full pharmacological response [1][2].

Quote Request

Request a Quote for 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.